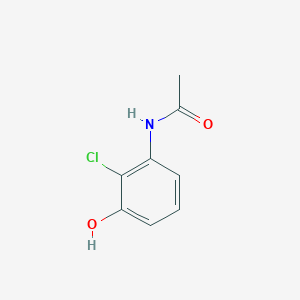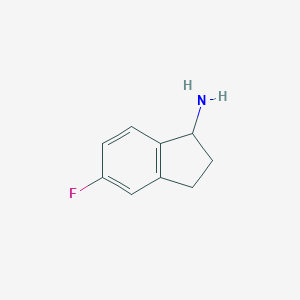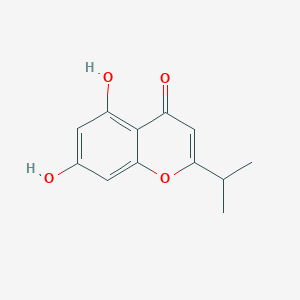
5,7-Dihydroxy-2-isopropylchromone
Übersicht
Beschreibung
5,7-Dihydroxy-2-isopropylchromone: is a naturally occurring flavonoid compound found in various plants, including the herbs of Agrimonia pilosa . It has a molecular formula of C₁₂H₁₂O₄ and a molecular weight of 220.2 g/mol . This compound is known for its potential biological activities, including anti-inflammatory and neuroprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the synthetic routes for 5,7-Dihydroxy-2-isopropylchromone involves the reaction of 1-(2,4,6-trihydroxyphenyl)ethan-1-one with sodium isobutyrate in the presence of isobutyric anhydride. The reaction is carried out at 180°C for 40 minutes in a microwave reactor . The reaction mixture is then poured into water, extracted with ethyl acetate, washed with saturated sodium bicarbonate and brine, and dried .
Industrial Production Methods: The industrial production of this compound typically involves the extraction from natural sources, such as the herbs of Agrimonia pilosa . The compound is then purified using various chromatographic techniques to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dihydroxy-2-isopropylchromone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,7-Dihydroxy-2-isopropylchromone is used as a reference standard in various analytical techniques, including HPLC and NMR . It is also employed in the synthesis of other flavonoid derivatives .
Biology: In biological research, this compound has been studied for its neuroprotective effects in corticosterone-induced PC12 cell injury models . It has also shown anti-inflammatory activity in lipopolysaccharide-induced RAW 264.7 cells .
Medicine: The compound’s potential therapeutic effects include anti-inflammatory, antioxidant, and neuroprotective activities . It is being investigated for its role in treating conditions such as inflammation, oxidative stress, and neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the formulation of various health supplements and cosmetic products due to its antioxidant properties .
Wirkmechanismus
The mechanism of action of 5,7-Dihydroxy-2-isopropylchromone involves its interaction with various molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide-induced RAW 264.7 cells . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- 5,7-Dihydroxy-2-methylchromone
- 6-β-C-glucopyranosyl-5,7-dihydroxy-2-isopropylchromone
- 8-β-C-glucopyranosyl-5,7-dihydroxy-2-isopropylchromone
- 6-β-C-(2′-galloylglucopyranosyl)-5,7-dihydroxy-2-isopropylchromone
- 8-β-C-(2′-galloylglucopyranosyl)-5,7-dihydroxy-2-isopropylchromone
Comparison: 5,7-Dihydroxy-2-isopropylchromone is unique due to its specific isopropyl substitution at the 2-position, which may contribute to its distinct biological activities compared to other similar compounds . The presence of hydroxyl groups at the 5 and 7 positions also enhances its antioxidant properties .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-propan-2-ylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-6(2)10-5-9(15)12-8(14)3-7(13)4-11(12)16-10/h3-6,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFBRVLVWZEEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)C2=C(C=C(C=C2O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the main finding of the research regarding the biological activity of 5,7-Dihydroxy-2-isopropylchromone?
A1: While the research article mentions the isolation of this compound (also known as 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one) from Hypericum seniawinii, it does not specifically investigate or report any findings regarding the biological activity of this compound. [] The focus of the study was on the isolation and characterization of new benzophenone glycosides and the evaluation of all isolated compounds for their neuroprotective and anti-inflammatory activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


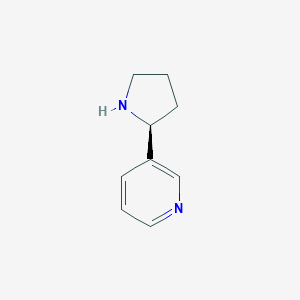
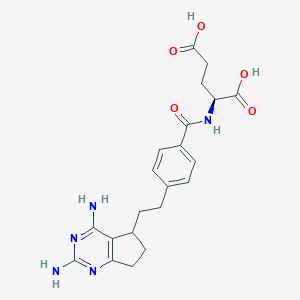
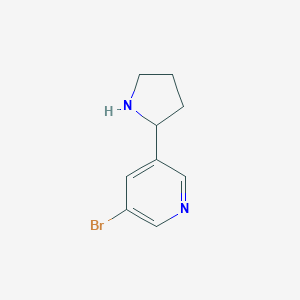
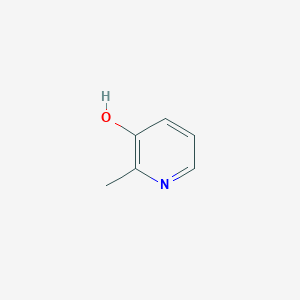
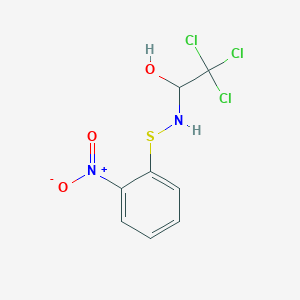
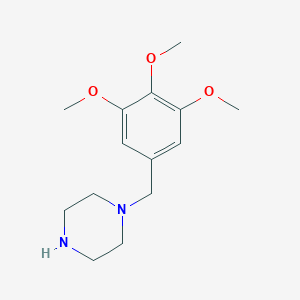
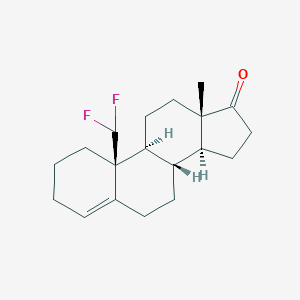
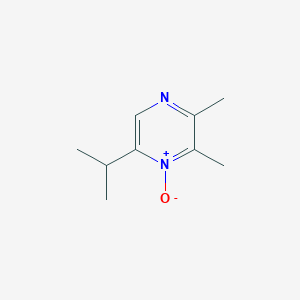
![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)
![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)

